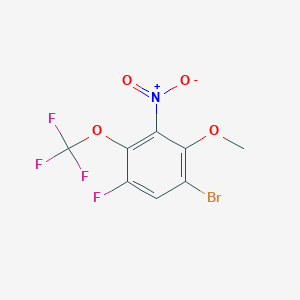![molecular formula C13H10BrN3O B15201222 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a benzyloxy group at the 8-position and a bromine atom at the 2-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up microwave-assisted reactions can be applied. This involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole and pyridine rings can participate in redox reactions under appropriate conditions.
Condensation Reactions: The benzyloxy group can be involved in condensation reactions with other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the triazolopyridine.
Scientific Research Applications
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Biological Research: It is used as a tool compound to study the biological pathways involving triazolopyridines.
Material Sciences: The unique electronic properties of this compound make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma (RORγt) and as an inhibitor for prolyl hydroxylase domain-containing protein 1 (PHD-1), Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2) . These interactions modulate various biological processes, including inflammation, cell proliferation, and immune responses.
Comparison with Similar Compounds
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile
Comparison: Compared to its analogs, 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the benzyloxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a pharmacophore and its utility in material sciences.
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-bromo-8-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-13-15-12-11(7-4-8-17(12)16-13)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
TZUWEHSPFCMVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
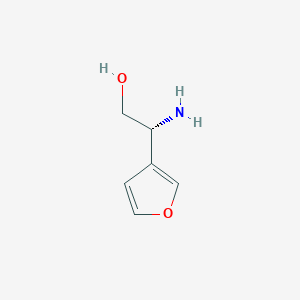

![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
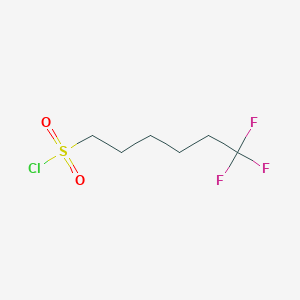
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
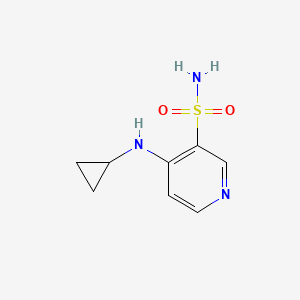
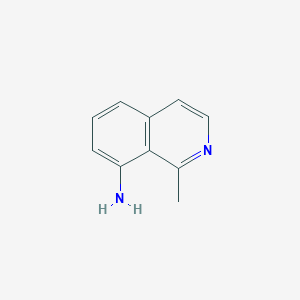
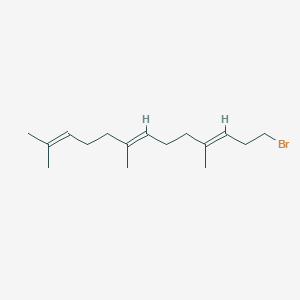
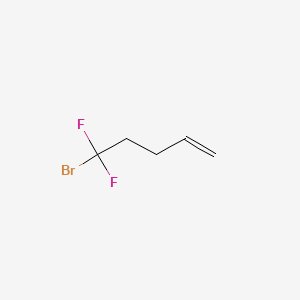
![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
